2-Phenylpyrimidine-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrimidine-5-acetic acid is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-5-acetic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-phenylpyrimidine, which is then further reacted with bromoacetic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimidine-5-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Phenylpyrimidine-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an anti-inflammatory and antifungal agent.
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . As an antifungal agent, it may target the enzyme CYP51, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
Uniqueness
2-Phenylpyrimidine-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its acetic acid moiety allows for unique interactions with biological targets compared to other similar compounds that may have different substituents .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(2-phenylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)6-9-7-13-12(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,15,16) |
InChI Key |
XUMBKRIJKAFRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.